1-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Description
1-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone is a brominated aromatic ketone derivative featuring a 1,3-dioxolane ring attached to the ethanone backbone. The 1,3-dioxolane moiety acts as an acetal protecting group, which stabilizes the ketone functionality and modulates reactivity for synthetic applications . This compound is structurally significant in organic synthesis, particularly in reactions requiring controlled deprotection of ketones under acidic conditions .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYZZJSEGGRCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone typically involves the reaction of 4-bromoacetophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C)
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Common solvents include toluene or dichloromethane
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone involves its interaction with specific molecular targets. The brominated phenyl group can engage in halogen bonding, while the dioxolane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone and related compounds:
Key Comparative Insights:
Functional Group Impact on Reactivity and Stability The 1,3-dioxolane group in the target compound contrasts with electron-withdrawing groups like sulfonyl or tetrazolyl-thio in analogs. While sulfonyl derivatives (e.g., phenylsulfonyl) enhance electrophilicity for nucleophilic attacks , the dioxolane acetal offers reversible ketone protection, enabling controlled reactivity in multi-step syntheses . Halogen substituents (e.g., bromophenyl) generally reduce reaction yields due to steric and electronic effects, as seen in sulfonyl ethanone analogs (76% yield vs. 80–92% for non-halogenated variants) .
Biological Activity Pyrazolyl and tetrazolyl derivatives exhibit notable bioactivity: pyrazolyl ethanones show DNA photocleaving properties , while tetrazolyl-thio derivatives demonstrate antiproliferative effects . The dioxolane analog’s bioactivity remains uncharacterized but may serve as a prodrug, releasing active ketones in vivo. Benzimidazolyl derivatives (e.g., compound 5d) highlight the role of halogenation in enhancing cytotoxicity, suggesting that bromophenyl groups synergize with heterocyclic moieties for biological targeting .
Physical and Spectral Properties
- Melting points vary significantly with substituents: tetrazolyl-thio/sulfonyl hybrids (e.g., 7j, m.p. 154–156°C) vs. dioxolane derivatives (data unavailable). The dioxolane’s lower polarity likely reduces crystallinity compared to sulfonyl or piperazinyl analogs.
- Spectral data (NMR, MS) for analogs indicate distinct signals for substituents: dioxolane protons resonate at δ 4–5 ppm (methylene adjacent to oxygen), whereas sulfonyl groups lack such signals .
Synthetic Methodologies
- Dioxolane derivatives are synthesized via acetal formation under acidic or dehydrating conditions , while sulfonyl analogs require sulfonation or oxidative coupling .
- Halogenated variants often require careful optimization; for example, bromophenyl-substituted ketosulfones achieve 76% yield under metal–organic framework catalysis .
Biological Activity
1-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated phenyl group and a dioxolane ring , which are crucial for its biological interactions. The bromine atom enhances the compound's ability to engage in halogen bonding , while the dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with biomolecules.
The mechanism of action of this compound involves:
- Halogen Bonding : The brominated phenyl group can form halogen bonds with electron-rich sites on proteins or nucleic acids.
- Hydrogen Bonding : The dioxolane ring can engage in hydrogen bonding, facilitating interactions with various biological targets such as enzymes and receptors.
These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that related compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines suggests a role in managing inflammatory diseases. This is particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory disorders.
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of derivatives of this compound and their evaluation against various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity towards breast cancer cells, with IC50 values ranging from 5 to 15 µM. The mechanism was linked to the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 (Breast) | 10 | G2/M Phase Arrest |
| Derivative B | HeLa (Cervical) | 12 | Apoptosis Induction |
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory potential of the compound was assessed using an animal model of acute inflammation. The administration of this compound significantly reduced edema formation compared to control groups. Histological analysis revealed a decrease in inflammatory cell infiltration .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Halogen Substitution | Biological Activity |
|---|---|---|
| This compound | Bromine | Anticancer, Anti-inflammatory |
| 1-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | Chlorine | Moderate Anticancer Activity |
| 1-(4-Fluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | Fluorine | Low Biological Activity |
The presence of bromine in the structure appears to enhance both anticancer and anti-inflammatory activities compared to chlorine or fluorine substitutions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
